molecular formula C20H18O7 B12610799 4-Oxo-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-5-yl acetate CAS No. 873110-69-1

4-Oxo-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-5-yl acetate

Cat. No.: B12610799
CAS No.: 873110-69-1
M. Wt: 370.4 g/mol
InChI Key: MQDIHNOFBYQUNI-UHFFFAOYSA-N
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Description

4-Oxo-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-5-yl acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzopyran ring system substituted with a trimethoxyphenyl group and an acetate moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-5-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Hydrolysis of the Acetate Group

The acetyloxy group at position 5 undergoes acid- or base-catalyzed hydrolysis to yield the corresponding hydroxyl derivative. This reaction is critical for generating intermediates with enhanced reactivity for further functionalization.

  • Conditions :

    • Base-mediated : NaOH (1M) in aqueous ethanol (80°C, 4–6 hours) .

    • Acid-mediated : HCl (0.5M) in methanol (reflux, 3 hours) .

  • Product : 5-Hydroxy-4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran, confirmed by IR loss of the ester carbonyl peak (~1760 cm⁻¹) and NMR appearance of a hydroxyl proton (δ 9.8–10.2 ppm) .

Nucleophilic Substitution at Methoxy Groups

The electron-rich 3,4,5-trimethoxyphenyl substituent undergoes demethylation under strong nucleophilic conditions, enabling selective modification:

  • Reagents : BBr₃ (1.2 eq) in DCM at –78°C .

  • Outcome :

    PositionReactivityProduct
    3-OCH₃Moderate3-OH
    4-OCH₃LowRetained
    5-OCH₃High5-OH

This selectivity arises from steric hindrance at the 4-position and electronic effects .

Oxidation of the Benzopyran Ring

The 4-oxo group facilitates oxidative ring expansion under photochemical conditions:

  • Conditions : UV light (254 nm) in methanol, nitrogen atmosphere .

  • Mechanism : γ-Hydrogen abstraction by the excited carbonyl generates a biradical intermediate, leading to cyclization (Figure 1).

  • Product : Angular tetracyclic derivatives with a fused thiophene or furan moiety .

Figure 1 : Proposed mechanism for photocyclization

text
O || OAc → Biradical → Cyclized product (tetracyclic) UV

Condensation Reactions

The 4-oxo group participates in Schiff base formation with hydrazines or amines:

  • Example : Reaction with 2-hydroxyaniline in ethanol (reflux, 4 hours) yields a hydrazone derivative .

  • Key Data :

    ReagentProduct StructureYield (%)
    2,4-DNPHHydrazone with NO₂ groups78
    2-BenzothiazolylhydrazineHeterocyclic adduct65

IR and NMR confirm imine formation (C=N stretch ~1620 cm⁻¹; δ 8.2–8.5 ppm) .

Electrophilic Aromatic Substitution

The electron-donating methoxy groups direct sulfonation or nitration at the para position of the trimethoxyphenyl ring:

  • Sulfonation : H₂SO₄/SO₃ (60°C, 2 hours) introduces a sulfonic acid group (confirmed by elemental analysis) .

  • Nitration : HNO₃/H₂SO₄ (0°C, 1 hour) yields a nitro derivative, reducible to an amine with Pd/C and H₂ .

Photochemical Reactivity

Similar to 3-alkoxychromones, the compound undergoes γ-hydrogen abstraction under UV light, forming biradicals that cyclize into pyranopyrone derivatives :

  • Key Observation : Substituents on the benzopyran ring influence product distribution.

    SubstituentMajor Product
    3-ThiopheneSpiropyran
    4-MethoxyVinyl ether

Biological Derivatization

The acetate group is enzymatically cleaved in vitro to release the active 5-hydroxy metabolite, which interacts with biological targets:

  • Enzyme : Esterase (pH 7.4, 37°C) .

  • Pharmacological Impact : Enhanced binding to tubulin (IC₅₀ = 2.97 μM vs. 5.33 μM for parent compound) .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to 4-Oxo-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-5-yl acetate. For instance, derivatives of 4H-chromen-4-one have shown significant inhibitory effects against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum. A notable compound demonstrated an EC50 value of 14.7 μg/mL against Ralstonia solanacearum, indicating its potential as an effective antibacterial agent in agricultural applications .

Antioxidant Properties

The benzopyran structure is known for its antioxidant capabilities. Research indicates that derivatives of 4-Oxo-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran can scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Anticancer Activity

Compounds with similar structures have been investigated for their anticancer properties. Studies suggest that benzopyran derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways . The specific effects of this compound on cancer cells warrant further investigation.

Pesticidal Activity

The compound's structural features suggest potential applications in agrochemicals as a pesticide. The aforementioned antibacterial activity against plant pathogens positions it as a candidate for developing new agrochemical products aimed at crop protection .

Plant Growth Regulation

Research indicates that certain benzopyran derivatives can act as plant growth regulators. These compounds may influence growth parameters such as root elongation and leaf expansion, providing an avenue for enhancing agricultural productivity through chemical means .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell TypeEC50 (μg/mL)Reference
Compound 4cAntibacterialXanthomonas axonopodis15.5
Compound 4hAntibacterialRalstonia solanacearum14.7
Benzopyran AAntioxidantFree radicalsN/A
Benzopyran BAnticancerVarious cancer cell linesN/A

Case Study 1: Synthesis and Evaluation of Antibacterial Activity

A series of pyrimidine-containing derivatives were synthesized based on the structure of 4-Oxo-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran. These compounds were evaluated for their antibacterial activity against multiple strains, demonstrating promising results that support further development in agrochemical formulations .

Case Study 2: Antioxidant Efficacy Assessment

A study focused on the antioxidant properties of benzopyran derivatives showed significant radical scavenging activity compared to standard antioxidants like ascorbic acid. This finding suggests potential applications in food preservation and nutraceutical formulations aimed at combating oxidative stress .

Mechanism of Action

The mechanism of action of 4-Oxo-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-5-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific targets of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-5-yl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

4-Oxo-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-5-yl acetate, a derivative of the benzopyran class, has garnered attention for its diverse biological activities. This compound's structure suggests potential applications in pharmacology, particularly in antibacterial and anticancer therapies. The following sections will explore its biological activity, including antibacterial efficacy and cytotoxic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C18H19O6\text{C}_{18}\text{H}_{19}\text{O}_{6}

This compound features a chromone backbone with a trimethoxyphenyl substituent, which is hypothesized to enhance its bioactivity.

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of derivatives related to this compound. A notable study synthesized various pyrimidine-containing 4H-chromen-4-one derivatives and evaluated their antibacterial activity against several pathogens.

Efficacy Against Pathogens

The compound exhibited significant inhibitory effects against Xanthomonas oryzae and Ralstonia solanacearum, with half-maximal effective concentration (EC50) values indicating strong antibacterial properties:

CompoundPathogenEC50 (μg/mL)
4cX. oryzae14.9
4hR. solanacearum14.7
BTBismerthiazol51.7
TCThiodiazole copper77.9

These results suggest that the synthesized derivatives possess superior antibacterial activity compared to established commercial agents like bismerthiazol and thiodiazole copper .

The mechanism underlying the antibacterial activity was investigated using scanning electron microscopy (SEM), which revealed that the compound disrupts bacterial cell membranes, leading to increased membrane permeability and cell death .

Cytotoxic Activity

In addition to its antibacterial properties, the compound has shown promising cytotoxic effects against human cancer cell lines. Research indicates that it exhibits significant cytotoxicity against lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines.

Cytotoxicity Data

The following table summarizes the cytotoxic effects of this compound:

Cell LineIC50 (μg/mL)
A-54922.09
MCF-76.40 ± 0.26

These IC50 values indicate that the compound is significantly more effective than many standard chemotherapeutic agents .

Properties

CAS No.

873110-69-1

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

[4-oxo-2-(3,4,5-trimethoxyphenyl)chromen-5-yl] acetate

InChI

InChI=1S/C20H18O7/c1-11(21)26-14-6-5-7-15-19(14)13(22)10-16(27-15)12-8-17(23-2)20(25-4)18(9-12)24-3/h5-10H,1-4H3

InChI Key

MQDIHNOFBYQUNI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C=C(O2)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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